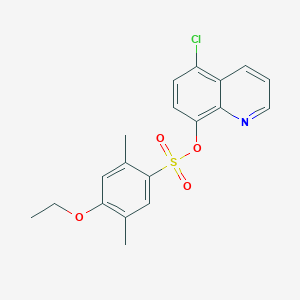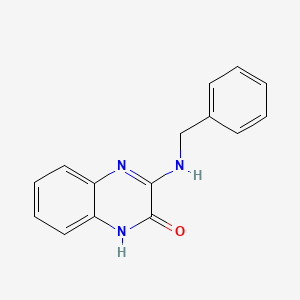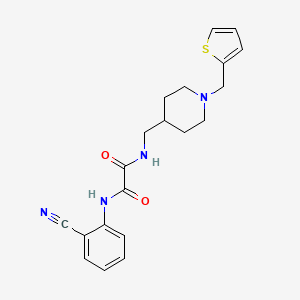
N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as CTOP, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of the mu-opioid receptor and has been found to have potential therapeutic applications in the treatment of opioid addiction, pain management, and other related disorders.
Aplicaciones Científicas De Investigación
Catalytic Systems for Amidation Reactions
The compound N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is part of a broader class of chemicals utilized in catalytic systems for coupling reactions, specifically in the Goldberg amidation. This type of reaction is crucial for creating bonds between (hetero)aryl chlorides and amides, which are fundamental processes in organic synthesis. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system has been proven effective for this purpose, especially with less reactive (hetero)aryl chlorides. This catalytic system opens up possibilities for a variety of functionalized (hetero)aryl chlorides to react with aromatic and aliphatic primary amides, yielding good to excellent outcomes. Additionally, it facilitates the arylation of lactams and oxazolidinones, presenting a versatile approach for synthesizing complex molecules (De, Yin, & Ma, 2017).
Neuroprotective Potential
The structural framework of this compound is closely related to compounds exhibiting potent neuroprotective properties. For instance, derivatives with similar structures have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, which are crucial for their neuroprotective effects. These compounds protect cultured hippocampal neurons from glutamate toxicity, indicating their potential as treatments for neurodegenerative diseases. The specificity and efficacy of these compounds underscore the significance of structural design in developing neuroprotective drugs, with a particular focus on mitigating the adverse effects commonly associated with NMDA antagonists (Chenard et al., 1995).
Anticancer Activity
Compounds structurally related to this compound have demonstrated significant potential as anticancer agents. Specifically, 7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues exhibit a range of anticancer activities. These activities include the induction of apoptotic cell death and G2 phase arrest of the cell cycle in cancer cells. Such findings highlight the utility of these compounds in developing novel anticancer therapies with a focus on targeted cell death mechanisms and cell cycle disruption (Chitti et al., 2021).
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c21-12-16-4-1-2-6-18(16)23-20(26)19(25)22-13-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,13-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUSUGYFWSMZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-chloropropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2609408.png)
![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609412.png)
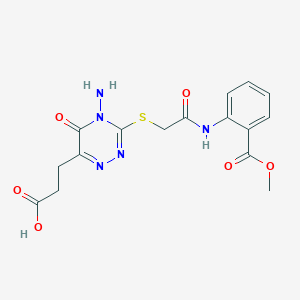

![ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2609416.png)
![1H-Thieno[3,4-d]imidazole-6-carboxylic acid methyl ester](/img/structure/B2609418.png)

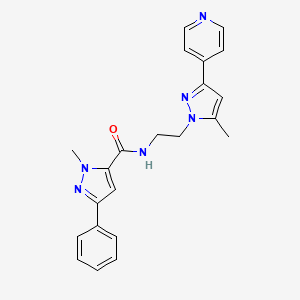
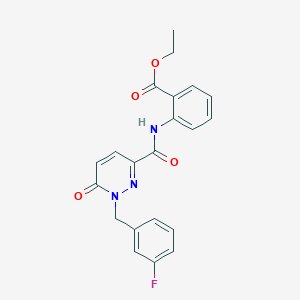
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2609425.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2609426.png)
![4-(3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2609427.png)
